molecular formula C5H5FN2O2S B044534 6-Fluoropyridine-2-sulfonamide CAS No. 124433-70-1

6-Fluoropyridine-2-sulfonamide

Cat. No. B044534
M. Wt: 176.17 g/mol
InChI Key: WYYFSNSPYJRQLU-UHFFFAOYSA-N
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Patent
US05032166

Procedure details

To 10 ml of condensed methylamine was added 1.86 g (10 mmol) of 6-fluoropyridine-2-sulfonamide. The mixture was allowed to reflux under a dry-ice condenser for 4 hr, then excess amine was allowed to evaporate overnight. The residue was crystallized with water to yield 1.64 g of tan solid, m.p. 124° C. to 26° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].F[C:4]1[N:9]=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1>>[CH3:1][NH:2][C:4]1[N:9]=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
FC1=CC=CC(=N1)S(=O)(=O)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a dry-ice condenser for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with water

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC(=N1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.